molecular formula C12H14ClNO2S B2513237 methyl4-(2-aminoethyl)-1-benzothiophene-2-carboxylatehydrochloride CAS No. 2377033-19-5

methyl4-(2-aminoethyl)-1-benzothiophene-2-carboxylatehydrochloride

Cat. No.: B2513237
CAS No.: 2377033-19-5
M. Wt: 271.76
InChI Key: NSSJGLDSZDJNPW-UHFFFAOYSA-N
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Description

Methyl 4-(2-aminoethyl)-1-benzothiophene-2-carboxylate hydrochloride is a heterocyclic organic compound featuring a benzothiophene core substituted with a methyl carboxylate group at position 2 and a 2-aminoethyl moiety at position 2. The hydrochloride salt enhances its stability and solubility in aqueous environments, making it suitable for pharmaceutical and biochemical applications. The methyl ester group may act as a prodrug motif, improving membrane permeability before enzymatic hydrolysis to the active carboxylic acid form.

Properties

IUPAC Name

methyl 4-(2-aminoethyl)-1-benzothiophene-2-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2S.ClH/c1-15-12(14)11-7-9-8(5-6-13)3-2-4-10(9)16-11;/h2-4,7H,5-6,13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSSJGLDSZDJNPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=CC=C2S1)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl4-(2-aminoethyl)-1-benzothiophene-2-carboxylatehydrochloride typically involves the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving thiophene derivatives and suitable electrophiles.

    Introduction of the Aminoethyl Group: The aminoethyl group can be introduced via nucleophilic substitution reactions using appropriate amine precursors.

    Esterification: The carboxylate group is introduced through esterification reactions using methanol and suitable catalysts.

    Hydrochloride Formation: The final hydrochloride salt is formed by treating the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl4-(2-aminoethyl)-1-benzothiophene-2-carboxylatehydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can be performed using suitable reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled temperature and solvent conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Methyl4-(2-aminoethyl)-1-benzothiophene-2-carboxylatehydrochloride has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of methyl4-(2-aminoethyl)-1-benzothiophene-2-carboxylatehydrochloride involves its interaction with specific molecular targets. The aminoethyl group can interact with biological receptors, while the benzothiophene core can participate in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s closest analogs include other benzothiophene and indole derivatives with aminoethyl or halogen substituents. Below is a comparative analysis based on functional groups, physicochemical properties, and applications:

Compound Core Structure Substituents Molecular Weight Key Applications
Methyl 4-(2-aminoethyl)-1-benzothiophene-2-carboxylate HCl Benzothiophene 2-carboxylate, 4-(2-aminoethyl), HCl salt ~283.8 g/mol¹ Kinase inhibition, receptor studies
AEBSF Hydrochloride (4-(2-Aminoethyl)benzenesulfonyl fluoride HCl) Benzene Sulfonyl fluoride, 2-aminoethyl, HCl salt ~239.7 g/mol Serine protease inhibition
5-Bromotryptamine Hydrochloride (3-(2-Aminoethyl)-5-bromoindole HCl) Indole 5-bromo, 2-aminoethyl, HCl salt ~275.6 g/mol Neurotransmitter analog, GPCR studies
6-Benzyloxytryptamine (3-(2-Aminoethyl)-6-benzyloxyindole) Indole 6-benzyloxy, 2-aminoethyl ~296.4 g/mol Serotonergic activity research

¹Calculated based on molecular formula.

Physicochemical and Pharmacological Differences

  • The hydrochloride salt improves aqueous solubility relative to non-salt forms (e.g., 6-benzyloxytryptamine).
  • Reactivity : Unlike AEBSF hydrochloride, which contains a sulfonyl fluoride group for covalent enzyme inhibition, the target compound’s carboxylate group may participate in reversible interactions (e.g., hydrogen bonding with kinase ATP-binding pockets).
  • Biological Activity : The benzothiophene scaffold is associated with selective kinase inhibition (e.g., JAK2/STAT3 pathways), whereas indole derivatives like 5-bromotryptamine primarily target serotonin receptors (5-HT1A/5-HT2) .

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